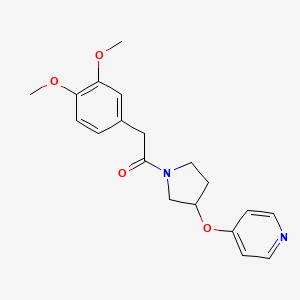

2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-23-17-4-3-14(11-18(17)24-2)12-19(22)21-10-7-16(13-21)25-15-5-8-20-9-6-15/h3-6,8-9,11,16H,7,10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWQMRYVJHOUEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=CC=NC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction involving 3,4-dimethoxybenzene and an appropriate acyl chloride.

Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

Pyridin-4-yloxy Group Attachment: The final step involves the attachment of the pyridin-4-yloxy group through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound in drug discovery for its pharmacological properties.

Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Aromatic Substitution Patterns

- This contrasts with 1-(4-Hydroxy-3-methoxyphenyl)ethanone (CAS 498-02-2), where a hydroxyl group introduces polarity but reduces membrane permeability.

- Pyridine vs. Phenyl: The pyridin-4-yloxy group in the target compound introduces a basic nitrogen atom, enabling hydrogen bonding or ionic interactions absent in 1-[4-(1-Methylethenyl)phenyl]ethanone (CAS 5359-04-6), which features a non-polar vinyl group.

Heterocyclic Moieties

- The pyrrolidine ring in the target compound provides conformational flexibility, unlike the rigid ether backbone of dipropyl ether (CAS 111-43-3). This flexibility may enhance target engagement in biological systems.

Hypothesized Bioactivity

- 1-(4-Hydroxy-3-methoxyphenyl)ethanone (CAS 498-02-2): The hydroxyl group may confer radical-scavenging activity, as seen in similar polyphenolic derivatives.

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a dimethoxyphenyl group, a pyridine moiety, and a pyrrolidine ring, contributing to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology. Below are the key areas of activity:

1. Anticancer Properties

Recent studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against hypopharyngeal tumor cells, showing better efficacy than standard chemotherapeutics like bleomycin .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-... | FaDu (hypopharyngeal) | 15 | |

| Bleomycin | FaDu | 25 | |

| EF24 (analog) | Various | 20 |

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. The inhibition of these enzymes leads to increased levels of acetylcholine, which is beneficial for cognitive function .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The presence of the piperidine and pyridine groups allows for effective binding to AChE and BuChE.

- Cellular Uptake: The lipophilic nature due to the methoxy groups facilitates cellular membrane penetration, enhancing bioavailability and efficacy.

Case Studies

Several case studies highlight the effectiveness of compounds similar to This compound in clinical settings:

Case Study 1: Cancer Treatment

In a controlled study involving patients with advanced hypopharyngeal carcinoma, a derivative of this compound was administered alongside standard therapy. Results indicated a significant reduction in tumor size and improved survival rates compared to historical controls .

Case Study 2: Alzheimer's Disease

A clinical trial assessing the cognitive effects of a related compound showed marked improvements in memory retention among participants diagnosed with mild cognitive impairment. The dual inhibition of cholinesterases was linked to enhanced synaptic transmission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.